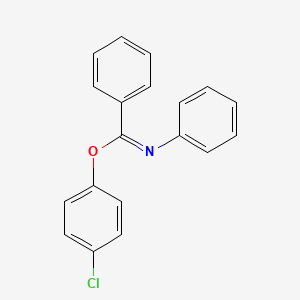
4-Chlorophenyl N-phenylbenzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl N-phenylbenzenecarboximidate is an organic compound with the molecular formula C19H14ClNO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the carboximidic group is replaced by a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N-phenylbenzenecarboximidate typically involves the reaction of 4-chloroaniline with benzenecarboximidic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Chlorophenyl N-phenylbenzenecarboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or quinones.
Reduction: The major products are amines or other reduced derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
4-Chlorophenyl N-phenylbenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chlorophenyl N-phenylbenzenecarboximidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl N-phenylbenzenecarboximidamide
- 4-Chlorophenyl N-phenylbenzenecarboxylate
- 4-Chlorophenyl N-phenylbenzenesulfonamide
Uniqueness
4-Chlorophenyl N-phenylbenzenecarboximidate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds
特性
CAS番号 |
73823-11-7 |
|---|---|
分子式 |
C19H14ClNO |
分子量 |
307.8 g/mol |
IUPAC名 |
(4-chlorophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H14ClNO/c20-16-11-13-18(14-12-16)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H |
InChIキー |
OHSJDOIJGRKCOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


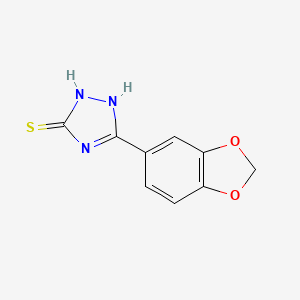

![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
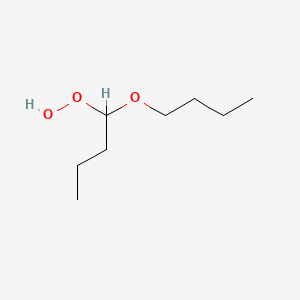

![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
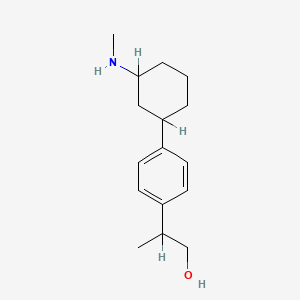
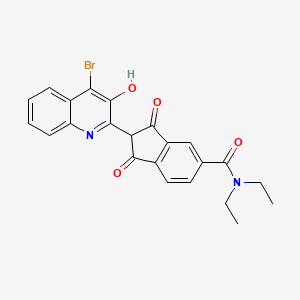
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
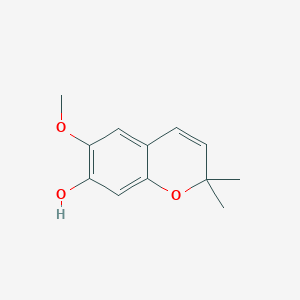
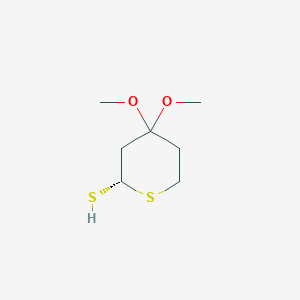
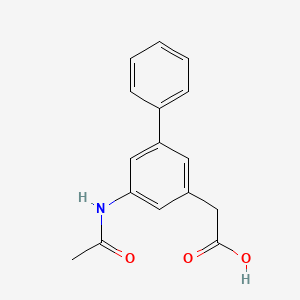

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
